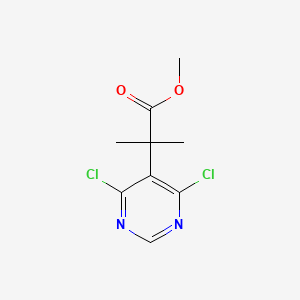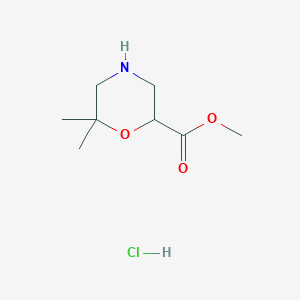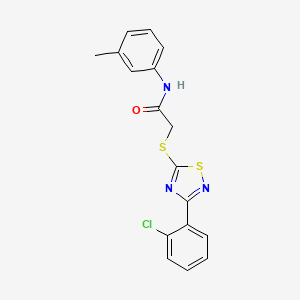
N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned, “N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide”, is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Mechanisms
The study by Umehara et al. (2009) focuses on the identification of human metabolites of a compound structurally related to the query chemical, highlighting the role of certain metabolites in renal and hepatic excretion. This research underscores the importance of understanding how compounds are metabolized and excreted, which is crucial for drug development and toxicity studies (Umehara et al., 2009).
Antitumor Activity
Mortimer et al. (2006) discovered a series of 2-phenylbenzothiazoles with significant antitumor properties, emphasizing the therapeutic potential of structurally similar compounds in treating various cancers. This study offers insight into the design of new antitumor agents based on the modification of benzothiazole compounds (Mortimer et al., 2006).
Protective Groups in Chemical Synthesis
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group as a novel N-protecting group in the synthesis of certain thiazetidine derivatives. This research is relevant for the synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Grunder-Klotz & Ehrhardt, 1991).
Polymer Science Applications
Butt et al. (2005) synthesized new aromatic polyimides using diamines derived from compounds with structural similarities to the query chemical. This work contributes to the development of materials with potential applications in the electronics and aerospace industries due to their excellent thermal stability and mechanical properties (Butt et al., 2005).
Drug Development and Pharmacology
Hayashi et al. (1998) and Piccoli et al. (2012) discuss the development of compounds with significant potential in treating various diseases. Hayashi et al. explored GPIIb/IIIa integrin antagonists, offering a pathway for antiplatelet and antithrombotic therapies. Piccoli et al. investigated the role of Orexin-1 receptor mechanisms in binge eating, suggesting new treatments for eating disorders (Hayashi et al., 1998); (Piccoli et al., 2012).
Antimicrobial and Antinociceptive Activity
Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives, showcasing significant anti-inflammatory and antinociceptive activities. This research is important for the development of new therapeutic agents for pain and inflammation management (Alam et al., 2010).
Antimicrobial Synthesis
Desai et al. (2013) focused on the synthesis of fluorobenzamides with antimicrobial properties. This work contributes to the ongoing search for new antimicrobial agents amid growing antibiotic resistance (Desai et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
- The compound likely interacts with its target through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
- Absorption : The compound’s solubility properties (slightly soluble in water, soluble in alcohol and ether) influence its absorption .
- The compound’s effects depend on its target. For example:
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Eigenschaften
IUPAC Name |
N-[4-[3-(3,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-17-9-7-15(11-18(17)29-2)23-19(26)10-8-16-12-30-21(24-16)25-20(27)13-3-5-14(22)6-4-13/h3-7,9,11-12H,8,10H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLHGYLSLBGUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)


![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)



![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)
![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)